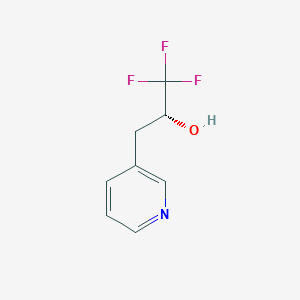
(2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol: is an organic compound characterized by the presence of a trifluoromethyl group, a pyridine ring, and a secondary alcohol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol typically involves the reaction of pyridine derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base, such as potassium carbonate (K2CO3), to introduce the trifluoromethyl group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.
化学反応の分析
Types of Reactions
(2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol: undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of (2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-one.
Reduction: Formation of (2R)-1,1,1-trifluoro-3-pyridin-3-ylpropane.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
(2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
作用機序
The mechanism by which (2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity. The secondary alcohol group can form hydrogen bonds with active site residues, influencing enzyme function.
類似化合物との比較
(2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol: can be compared with other trifluoromethylated pyridine derivatives, such as:
- (2R)-1,1,1-trifluoro-2-pyridin-3-ylpropan-2-ol
- **(2R)-1,1,1-trifluoro-
特性
分子式 |
C8H8F3NO |
|---|---|
分子量 |
191.15 g/mol |
IUPAC名 |
(2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)7(13)4-6-2-1-3-12-5-6/h1-3,5,7,13H,4H2/t7-/m1/s1 |
InChIキー |
CAFPLWKNAZVWQD-SSDOTTSWSA-N |
異性体SMILES |
C1=CC(=CN=C1)C[C@H](C(F)(F)F)O |
正規SMILES |
C1=CC(=CN=C1)CC(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13906193.png)



![Methyl cis-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13906219.png)
![8-Chloro-4-(4-methylpiperazin-1-yl)benzofuro[3,2-d]pyrimidine](/img/structure/B13906222.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13906244.png)




![[(2S)-1,2,4-trimethylpiperazin-2-yl]methanol](/img/structure/B13906262.png)
![1-Phenylbicyclo[2.2.1]heptan-2-one](/img/structure/B13906273.png)
